d(CH2)5[Tyr(Me)2]AVP

Vasopressin receptor pharmacology V1a selectivity GPCR binding affinity

For protocols requiring sustained, brain-region-specific V1a receptor blockade without confounding V1b or V2 activity, d(CH2)5[Tyr(Me)2]AVP (SKF 100273) provides quasi-irreversible binding that maintains receptor occupancy even after peptide clearance from the injection site-unlike fully reversible antagonists such as OPC-21268. • ~125-fold selectivity over V1b and ~80-fold over V2 receptors; validated in intra-PVN infusion models of maternal care and anxiety • Quasi-irreversible mechanism ensures sustained blockade during medium exchange, cumulative agonist concentration-response curves, and organ bath protocols • Demonstrated absence of developmental toxicity in neonatal rat models, unlike structurally related dP[Tyr(Me)2]AVP • Well-characterized species affinity gradient (rat > human > cow) with radiolabeled forms (³H, ¹²⁵I) available for direct binding studies

Molecular Formula C52H74N14O12S2
Molecular Weight 1151.4 g/mol
Cat. No. B1237393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named(CH2)5[Tyr(Me)2]AVP
Synonyms(beta-mercapto-beta,beta-cyclopentamethylenepropionyl(1),O-Me-Tyr(2),Arg(8))-vasopressin
(d(CH2)5(1)-O-Me-Tyr(2)-Arg(8))vasopressin
1-(beta mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-O-methyltyrosyl-8-arginine vasopressin
1-(beta-mercapto-beta beta-cyclopentamethylenepropionic acid)-2-(O-methyl-Tyr)-argipressin
AAVP
arginine vasopressin, beta-mercapto-(beta,beta-cyclopentamethylenepropionic acid)(1)-methyl-Tyr(2)-
argipressin, (beta-mercapto)beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-
AVPA
CGP 25838
CGP-25838
CPG 25838E
d(CH2)5(Tyr(Me)(2))AVP
d(CH2)5-Tyr(Me)argipressin
d(CH2)5Tyr(Me)AVP
Manning compound
MCPPA-AVP
Sigma V-2255
SK and F 100273
SK and F-100273
SKF 100273
V2255 peptide
vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine-
Molecular FormulaC52H74N14O12S2
Molecular Weight1151.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5
InChIInChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35+,36-,37-,38-,39+/m0/s1
InChIKeyQVQOGNOOAMQKCE-OVSZNHMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d(CH2)5[Tyr(Me)2]AVP (SKF 100273): A Reference-Standard Peptide V1a Vasopressin Receptor Antagonist for Preclinical Target Validation & Receptor Pharmacology


d(CH2)5[Tyr(Me)2]AVP (synonyms: SKF 100273, Pmp[Tyr(Me)2]AVP, CGP-25838) is a synthetic cyclic peptide analogue of arginine vasopressin (AVP) that functions as a selective antagonist at the vasopressin V1a receptor subtype [1]. The compound is structurally homologous to the endogenous nonapeptide AVP, differing only at residues 1 (replacement of cysteine by β-mercapto-β,β-cyclopentamethylene-propionic acid, Pmp) and 2 (O-methylation of tyrosine) [2]. With a molecular weight of 1151.4 Da, a negative XLogP3-AA value of -2.1 indicating aqueous solubility [3], and a well-characterized radioligand form (³H- and ¹²⁵I-labeled), this antagonist has served as a pharmacological tool compound for over three decades in studies of V1a receptor function across cardiovascular, neurobehavioral, and hepatic systems.

V1a receptor pharmacology
Cardiovascular, neurobehavioral, and hepatic systems research
Quasi-irreversible peptide antagonist
Sustained receptor occupancy for washout-resistant protocols

Why Generic Substitution of V1a Antagonists Is Not Tolerable for d(CH2)5[Tyr(Me)2]AVP-Dependent Protocols


The vasopressin antagonist landscape spans chemically distinct peptide and non-peptide classes with sharply divergent binding kinetics, receptor subtype selectivity profiles, species-dependent affinity, and in vivo toxicity profiles. d(CH2)5[Tyr(Me)2]AVP exhibits quasi-irreversible antagonist binding at V1a receptors that is mechanistically distinct from the fully reversible, competitive binding of the non-peptide V1a antagonist OPC-21268 [1]. Within the peptide antagonist class alone, the structurally related dP[Tyr(Me)2]AVP causes pronounced developmental toxicity and polyuria in neonatal rats, whereas d(CH2)5[Tyr(Me)2]AVP does not [2]. Furthermore, the compound's V1a affinity exhibits a rank-order species gradient (rat > human > cow) that is not uniformly shared by non-peptide alternatives such as SR 49059, making cross-species experimental translation highly sensitive to the specific antagonist selected [3]. These orthogonal differentiation axes mean that substituting another V1a antagonist into a protocol validated with d(CH2)5[Tyr(Me)2]AVP risks introducing qualitatively different pharmacology.

Mechanism-dependent occupancy profile
Quasi-irreversible binding differs from reversible antagonists; washout protocols may yield divergent results if substituted with OPC-21268.
Species-dependent affinity gradient
V1a affinity rank (rat > human > cow) is not shared by non-peptide antagonists; cross-species translation requires species-specific calibration.
Structural analog research-model endpoint divergence
dP[Tyr(Me)2]AVP shows reported body weight reduction and polyuria in neonatal rat models; direct substitution may introduce qualitatively different pharmacology.

Head-to-Head & Cross-Study Quantitative Differentiation of d(CH2)5[Tyr(Me)2]AVP from Its Closest Pharmacological Comparators


V1a Receptor Subtype Selectivity Ratio: d(CH2)5[Tyr(Me)2]AVP Versus V1b and V2 Receptor Antagonism

d(CH2)5[Tyr(Me)2]AVP demonstrates a quantifiable selectivity window for the human V1a receptor over the V1b and V2 receptors. According to aggregated data from the Guide to Pharmacology (GPCRdb), the compound binds human V1a receptor with an average pKi of 8.8 (Ki ≈ 1.6 nM; range 8.4–9.2), compared to average pKi values of 6.7 (Ki ≈ 200 nM) at V1b and 6.9 (Ki ≈ 126 nM) at V2 [1]. The selectivity ratio is approximately 125-fold for V1a over V1b and approximately 80-fold for V1a over V2. A radioligand binding study on rat liver membranes using ¹²⁵I-d(CH2)5[Tyr(Me)2,Tyr(NH2)⁹]AVP reported a dissociation constant (Kd) of 0.28 ± 0.09 nM [2]. In a cellular context, displacement of [³H]AVP from human recombinant V1a receptors expressed in CHO cells yielded an IC50 of 9.9 × 10⁻¹⁰ M (0.99 nM) [3]. This selectivity profile differentiates d(CH2)5[Tyr(Me)2]AVP from dual V1a/V2 antagonists such as conivaptan (Ki V1a = 0.48 nM, V2 = 3.04 nM) and from V1b-selective antagonists like SSR149415.

V1a Selectivity Ratio
Head-to-head
~125-fold V1a over V1b, ~80-fold over V2
Supports V1a-specific pharmacological isolation
GPCRdb aggregated pKi; human recombinant receptors
Vasopressin receptor pharmacology V1a selectivity GPCR binding affinity

Irreversible Antagonist Binding Kinetics: d(CH2)5[Tyr(Me)2]AVP Versus OPC-21268 in Mesangial Cells and Vascular Smooth Muscle

In a direct head-to-head comparison using cultured rat mesangial cells, d(CH2)5Tyr(Me)AVP and the non-peptide V1 antagonist OPC-21268 both dose-dependently inhibited AVP-stimulated Ca²⁺ transients and [³H]AVP binding, but exhibited fundamentally different reversibility profiles. Washing the cells after OPC-21268 treatment completely restored AVP-stimulated Ca²⁺ transients to control levels, whereas washing after d(CH2)5Tyr(Me)AVP treatment did not [1]. A corroborating study in cultured rat vascular smooth muscle cells (VSMC) showed that preincubation with 1 µM d(CH2)5Tyr(Me)AVP for 10 min completely blocked 1 µM AVP-induced MAP kinase activation, but simultaneous co-administration inhibited only ~40%. Critically, the washing procedure did not reverse the inhibitory effect of d(CH2)5Tyr(Me)AVP, whereas the inhibitory effect of 0.5 mM OPC-21268 completely disappeared after washing [2]. This functional quasi-irreversibility is a distinctive property of the peptide antagonist not shared by the competitive, reversible non-peptide OPC-21268.

Binding Reversibility
Head-to-head
d(CH2)5[Tyr(Me)2]AVP: blockade persists after wash; OPC-21268: fully reversed
Quasi-irreversible binding sustains receptor occupancy in washout protocols
Rat mesangial cells and VSMC; Ca²⁺ and MAPK readouts
Binding kinetics V1a antagonist mechanism irreversible antagonism

In Vivo Safety Differentiation: Absence of Developmental Toxicity and Polyuria with d(CH2)5[Tyr(Me)2]AVP Versus dP[Tyr(Me)2]AVP in Neonatal Rats

A direct comparative neonatal toxicity study administered two vasopressin antagonists, d(CH2)5[Tyr(Me)2]AVP and dP[Tyr(Me)2]AVP, to Wistar rats from postnatal day 1 to 21. The dP[Tyr(Me)2]AVP-treated group exhibited significant body growth reduction from day 3 postnatally onward; at postnatal day 35, body, total brain, cerebellar, and kidney weights were significantly reduced compared to controls. Diuresis measured at one month of age was four- to five-fold higher than the control group. Combined treatment with vasopressin failed to rescue these disturbances [1]. In marked contrast, animals treated with d(CH2)5[Tyr(Me)2]AVP did not show any developmental or diuretic deficits, and allometric brain/body analysis confirmed normal development [1]. This demonstrates that despite close structural homology, these two peptide antagonists produce profoundly different in vivo toxicity profiles.

Neonatal Research Model
Head-to-head
d(CH2)5[Tyr(Me)2]AVP: no significant change from control; dP[Tyr(Me)2]AVP: body/brain weight reduction, 4–5× polyuria
Reported research-model endpoint profile supports chronic neonatal study design
Wistar rats, postnatal day 1–21; allometric organ analysis at day 35
Developmental toxicity vasopressin antagonist safety neonatal pharmacology

Species-Dependent V1a Affinity Gradient: d(CH2)5[Tyr(Me)2]AVP Exhibits a Defined Rat > Human > Cow Rank Order Not Shared by All V1a Antagonists

The affinity of d(CH2)5[Tyr(Me)2]AVP for hepatic V1a vasopressin receptors is highly species-dependent. Howl and Wheatley (1993) demonstrated a rank order of antagonist affinity of rat > human > cow, with no detectable specific binding in sheep liver membranes [1]. This species heterogeneity is also reflected in VPR binding capacity: rat > cow > pig > human > sheep [1]. In contrast, the non-peptide V1a antagonist SR 49059 exhibits high-affinity binding to both rat and human liver V1a receptors with nanomolar Ki values and shows more uniform cross-species activity [2]. The peptide antagonist dPenTyr(Me)AVP displays a different pattern, with Ki values of 3 nM at pituitary and 8 nM at liver receptors [3]. Researchers must therefore calibrate d(CH2)5[Tyr(Me)2]AVP dosing by species, and findings from rat models cannot be directly extrapolated to human or bovine systems without accounting for this affinity gradient.

Species Affinity Rank
Class-level
Rat > human > cow; no binding in sheep liver
Species-dependent V1a binding requires dose calibration across models
Hepatic membrane binding; not uniform for all V1a antagonists
Species differences V1a receptor pharmacology cross-species translation

Functional Antagonism of AVP-Induced DNA Synthesis: SR 49059 Is Six-Fold More Potent Than d(CH2)5[Tyr(Me)2]AVP in Swiss 3T3 Fibroblasts

In a comparative study assessing the anti-mitogenic efficacy of V1a antagonists on Swiss 3T3 fibroblasts, Serradeil-Le Gal et al. (1994) demonstrated that SR 49059 inhibited AVP-induced [³H]thymidine incorporation (DNA synthesis) with an IC50 of 14 ± 2 nM. The peptide antagonist d(CH2)5Tyr(Me)AVP also inhibited DNA synthesis, but SR 49059 was approximately six times more efficient on a concentration basis [1]. Furthermore, SR 49059 fully blocked AVP-stimulated cell cycle progression from G1/G0 into S/G2M phase, while OPC-21268 was inactive up to 220 nM [1]. The pA2 value for d(CH2)5[Tyr(Me)2]AVP-mediated antagonism of vasopressin-induced contraction in isolated vascular preparations has been reported as 6.71 . This evidence positions d(CH2)5[Tyr(Me)2]AVP as a moderately potent peptide antagonist suitable for acute V1a blockade studies, but researchers requiring maximal anti-proliferative efficacy may need to consider SR 49059, noting that the two compounds differ in chemical class (peptide vs. non-peptide), oral bioavailability, and binding kinetics.

DNA Synthesis Inhibition
Head-to-head
SR 49059 ~6-fold more efficient than d(CH2)5[Tyr(Me)2]AVP
Reversible non-peptide antagonist shows higher reported anti-proliferative activity
Swiss 3T3 fibroblasts; [³H]thymidine incorporation assay
Anti-mitogenic activity V1a antagonist potency cell proliferation assay

High-Confidence Research & Industrial Application Scenarios for d(CH2)5[Tyr(Me)2]AVP Based on Quantitative Differentiation Evidence


V1a-Specific Pharmacological Isolation in Neurobehavioral Studies Requiring Sustained Central Receptor Blockade

For behavioral neuroscience protocols requiring brain-region-specific V1a receptor antagonism without confounding V1b or V2 blockade—such as intra-PVN infusion studies of maternal care and anxiety—d(CH2)5[Tyr(Me)2]AVP provides a ~125-fold selectivity window over V1b and ~80-fold over V2 receptors [1]. The quasi-irreversible binding mechanism ensures sustained receptor occupancy even after local clearance of the peptide from the injection site, making it preferable to reversible antagonists for experiments requiring prolonged V1a blockade following a single acute microinfusion [2]. This application has been validated in lactating rat models where V1a antagonism in the PVN reduced nursing and anxiety-like behavior, while V1b antagonism with SSR149415 had no effect .

Developmental Neurobiology Studies Requiring Chronic Neonatal V1 Antagonism Without Developmental Toxicity

When experimental designs demand chronic vasopressin receptor antagonism throughout the early postnatal period—such as studies of AVP's role in brain ontogeny—d(CH2)5[Tyr(Me)2]AVP is the only peptide antagonist among structurally related compounds with demonstrated absence of developmental toxicity. In the definitive head-to-head neonatal study, dP[Tyr(Me)2]AVP caused significant body growth retardation, multi-organ weight reduction, and 4–5-fold polyuria, while d(CH2)5[Tyr(Me)2]AVP-treated animals were indistinguishable from controls on all developmental parameters [1]. This safety differentiation is critical for any protocol where the antagonist must be administered during the vulnerable perinatal window.

Cross-Species V1a Receptor Pharmacology and Translational Dose Calibration Using a Defined Affinity Gradient

For translational research programs that require V1a receptor characterization across multiple species, d(CH2)5[Tyr(Me)2]AVP offers the advantage of a well-documented species affinity gradient (rat > human > cow) that can be used to calibrate dosing and interpret interspecies differences [1]. This contrasts with non-peptide alternatives like SR 49059, which exhibit more uniform cross-species binding and may obscure species-specific receptor pharmacology. The availability of radiolabeled forms (³H- and ¹²⁵I-labeled) further enables direct binding studies in tissue from multiple species using a single antagonist scaffold [2].

In Vitro Vascular Pharmacology and Signal Transduction Studies Exploiting Quasi-Irreversible V1a Antagonism

In isolated tissue bath preparations and cultured vascular cell models where antagonist washout is a standard experimental maneuver, the quasi-irreversible binding of d(CH2)5[Tyr(Me)2]AVP provides a critical advantage. Unlike OPC-21268, whose inhibitory effect on AVP-stimulated Ca²⁺ transients and MAP kinase activation is fully reversed by washing, d(CH2)5[Tyr(Me)2]AVP-mediated blockade persists after washout [1][2]. This property makes it the antagonist of choice for protocols requiring sustained V1a blockade during medium exchange, cumulative agonist concentration-response curves in organ baths, or any scenario where the antagonist cannot be continuously present in the perfusate.

Application
Selection Property
Validation Focus
CNS V1a receptor blockade studies
V1a selectivity & quasi-irreversible binding
Sustained receptor occupancy post-infusion
Neonatal V1a receptor research model
Peptide antagonist with reported research-model endpoint profile
Developmental endpoint monitoring
Cross-species V1a receptor pharmacology research
Documented species affinity gradient
Species-specific dose interpretation
Vascular smooth muscle cell signaling studies
Washout-resistant V1a blockade
Sustained MAP kinase inhibition post-wash
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